molecular formula C12H12FN3O2 B2500335 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-58-0

2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid

Cat. No. B2500335
CAS RN: 2247206-58-0
M. Wt: 249.245
InChI Key: IPWATPHCUDXNHM-UHFFFAOYSA-N
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Description

2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid, also known as FMAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMAA is a pyrazole derivative that has been synthesized and studied for its various biochemical and physiological effects. In

Scientific Research Applications

2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid has been shown to act as a selective inhibitor of glycine transporters, which play a key role in regulating the levels of glycine in the brain. This inhibition has been shown to enhance the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. In cancer research, 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid has been used as a lead compound for the development of novel glycine transporter inhibitors and NMDA receptor modulators.

Mechanism of Action

2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid acts as a selective inhibitor of glycine transporters, specifically GlyT1 and GlyT2. These transporters are responsible for the reuptake of glycine from the synaptic cleft, which is necessary for the regulation of NMDA receptors. Inhibition of these transporters by 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid results in an increase in the levels of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This enhancement of NMDA receptor activity has been shown to have various physiological and biochemical effects, including the regulation of synaptic plasticity, learning and memory, and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid are primarily related to its inhibition of glycine transporters and enhancement of NMDA receptor activity. This has been shown to have various effects on neuronal function, including the regulation of synaptic plasticity and learning and memory. Additionally, 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid in lab experiments is its selectivity for glycine transporters, which allows for the specific modulation of NMDA receptor activity. Additionally, 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid. One area of interest is the development of novel glycine transporter inhibitors and NMDA receptor modulators based on the structure of 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid. Additionally, further studies are needed to elucidate the specific biochemical and physiological effects of 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid on neuronal function and cancer cell proliferation. Finally, the potential therapeutic applications of 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid in various disease states, including neurodegenerative disorders and cancer, warrant further investigation.

Synthesis Methods

2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid can be synthesized through a multi-step process involving the reaction of 2-fluorobenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid, is obtained through the reaction of this intermediate with chloroacetic acid. The synthesis of 2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid has been reported in various research articles and has been optimized for high yields and purity.

properties

IUPAC Name

2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-8-6-11(14-7-12(17)18)16(15-8)10-5-3-2-4-9(10)13/h2-6,14H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWATPHCUDXNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NCC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid

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